4-[(E)-3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride
Description
4-[(E)-3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a dichlorophenoxy group, and a tetrafluorophenyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
4-[(E)-3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F4NO2.ClH/c20-11-3-4-13(21)14(10-11)28-19-17(24)15(22)12(16(23)18(19)25)2-1-5-26-6-8-27-9-7-26;/h1-4,10H,5-9H2;1H/b2-1+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFMOCLEFSLARL-TYYBGVCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=CC2=C(C(=C(C(=C2F)F)OC3=C(C=CC(=C3)Cl)Cl)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C=C/C2=C(C(=C(C(=C2F)F)OC3=C(C=CC(=C3)Cl)Cl)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride typically involves multiple steps:
Formation of the dichlorophenoxy group: This step involves the reaction of 2,5-dichlorophenol with a suitable fluorinating agent to introduce the tetrafluorophenyl group.
Alkylation of morpholine: Morpholine is alkylated with a prop-2-enyl halide under basic conditions to form the intermediate.
Coupling reaction: The intermediate is then coupled with the dichlorophenoxy-tetrafluorophenyl compound using a palladium-catalyzed cross-coupling reaction.
Hydrochloride formation: The final product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enyl group, converting it to a single bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Saturated propyl derivatives.
Substitution: Various substituted phenoxy and phenyl derivatives.
Scientific Research Applications
4-[(E)-3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dichlorophenoxy and tetrafluorophenyl groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity. Pathways involved may include inhibition of specific kinases or modulation of receptor activity, leading to downstream effects such as reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorophenoxyacetic acid: A herbicide with a similar dichlorophenoxy group.
4-(2,3,5,6-Tetrafluorophenyl)morpholine: Shares the tetrafluorophenyl and morpholine moieties.
Uniqueness
4-[(E)-3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
